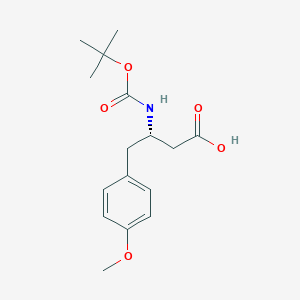
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is a compound that likely contains an amino acid structure with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
The Boc group in the compound can be removed under acidic conditions, a process known as deprotection . Other potential reactions were not found in the search results.
Aplicaciones Científicas De Investigación
Efficient Synthesis Methods
- An efficient synthesis method for Boc-amino acid derivatives has been developed, using a process involving amino protection, reduction, hydroxyl derivation, and cyclization (Pan et al., 2015).
N-tert-Butoxycarbonylation Applications
- Heteropoly acid H3PW12O40 has been used as an effective catalyst for N-tert-butoxycarbonylation of amines, including chiral α-amino alcohols and esters, to produce N-Boc derivatives (Heydari et al., 2007).
Stereoselective Addition in Synthesis
- Phenyl selenyl chloride has been used for the stereoselective addition to methoxy alkenes derived from N-protected chiral α-amino acids, demonstrating a method to create new enantiomerically pure amino acids (Demarcus et al., 1999).
Tert-butyl Esters Synthesis
- Tert-butyl fluorocarbonate (Boc-F) has been efficiently used for the synthesis of tert-butyl esters of N-protected amino acids, showing its utility in creating protected amino acid derivatives (Loffet et al., 1989).
Convergent Synthesis Applications
- The convergent synthesis of N-Boc-protected amino acids has been reported, utilizing non-aldol aldol and cross-metathesis methodologies for the production of multifunctional targets (Meiries & Marquez, 2008).
Ring Opening Reactions in Synthesis
- N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes undergo ring expansion to oxazolidinones, demonstrating their utility in synthesizing either syn- or anti-1,2-amino alcohols (Bach & Schröder, 1997).
Inhibitory Properties
- Studies on 2,3-methano-m-tyrosines have revealed their inhibitory effects on L-aromatic amino acid decarboxylase, highlighting potential applications in medicinal chemistry (Ahmad, Phillips, & Stammer, 1992).
Electrophilic Amination
- Terminal tert-butyloxycarbonyl protected hydrazino acids have been synthesized using electrophilic amination, showcasing a method for creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Propiedades
IUPAC Name |
(3S)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRAYHRGMMYMD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

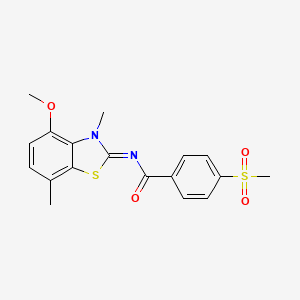
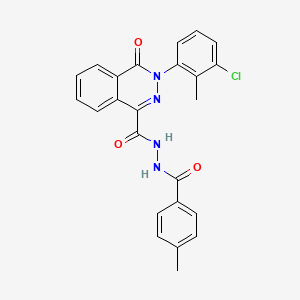
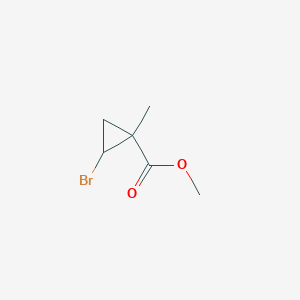
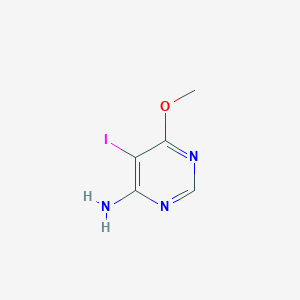
![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)
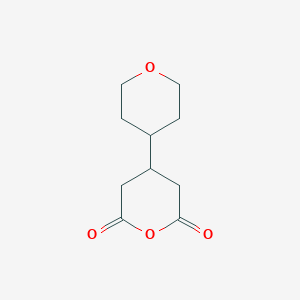
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
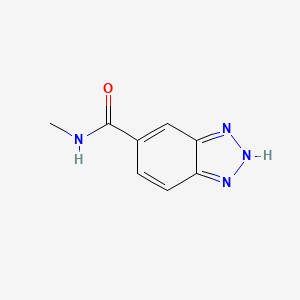
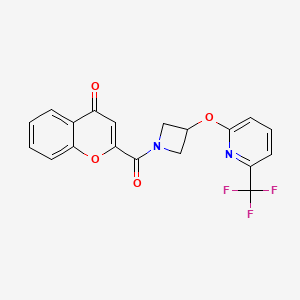
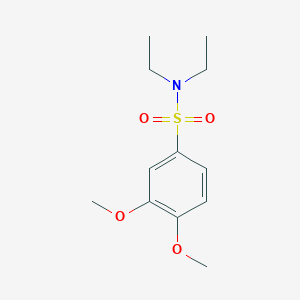
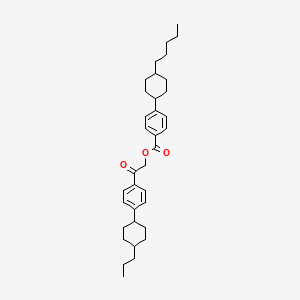
![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2628456.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)